![molecular formula C11H8N4O B15211295 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 15846-07-8](/img/structure/B15211295.png)
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its ability to inhibit certain enzymes and induce apoptosis in cancer cells .
Métodos De Preparación
The synthesis of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique. This method incorporates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds . The synthetic route generally includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrimidine Ring: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the pyrimidine ring.
Final Assembly: The final step involves the coupling of the phenyl group to the isoxazolo[5,4-d]pyrimidine scaffold.
Análisis De Reacciones Químicas
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its ability to inhibit certain enzymes and proteins, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. One of the key mechanisms is the induction of apoptosis in cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS), which leads to the alteration of mitochondrial membrane potential and subsequent induction of apoptosis . The compound targets various molecular pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in inhibiting enzymes like CDK2. 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific scaffold hybridization technique and its potent activity against a broad range of cancer cell lines.
Propiedades
Número CAS |
15846-07-8 |
|---|---|
Fórmula molecular |
C11H8N4O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H2,12,13,14) |
Clave InChI |
KUXWROWPSINKNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
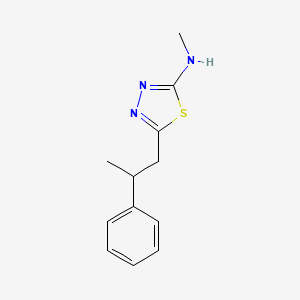
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
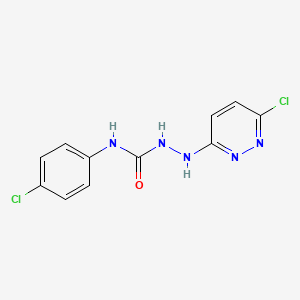

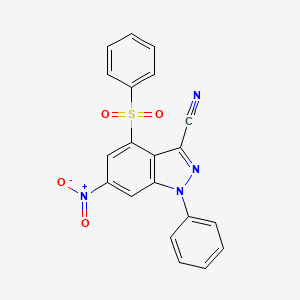
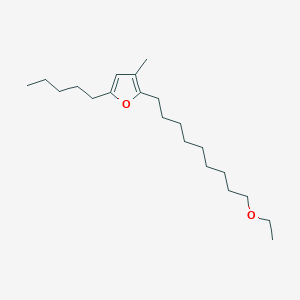
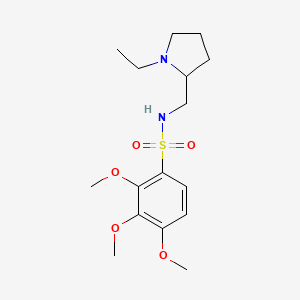
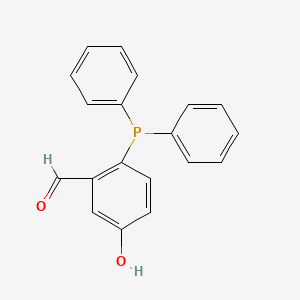
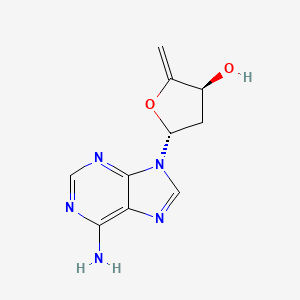

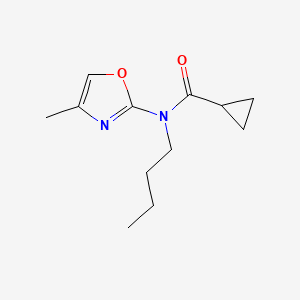
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
